molecular formula C10H9NO3S B2797223 7-(Methylsulfonyl)quinolin-3-ol CAS No. 1824103-05-0

7-(Methylsulfonyl)quinolin-3-ol

Cat. No.: B2797223
CAS No.: 1824103-05-0
M. Wt: 223.25
InChI Key: GTKPZZZHFNHZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Methylsulfonyl)quinolin-3-ol is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a methylsulfonyl group at the 7th position and a hydroxyl group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the sulfonation of quinoline derivatives using methylsulfonyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete sulfonation.

Industrial Production Methods: Industrial production of 7-(Methylsulfonyl)quinolin-3-ol may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Methylsulfonyl)quinolin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Methylsulfonyl)quinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Methylsulfonyl)quinolin-3-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.

    8-Hydroxyquinoline: Another hydroxylated quinoline derivative with antimicrobial properties.

    7-Chloroquinoline: A halogenated derivative used in the synthesis of antimalarial drugs.

Uniqueness: 7-(Methylsulfonyl)quinolin-3-ol is unique due to the presence of both a methylsulfonyl group and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methylsulfonylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKPZZZHFNHZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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